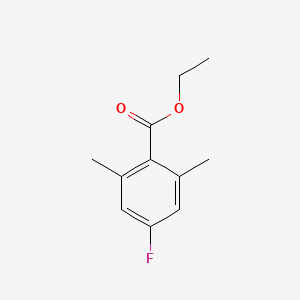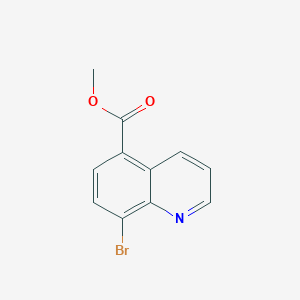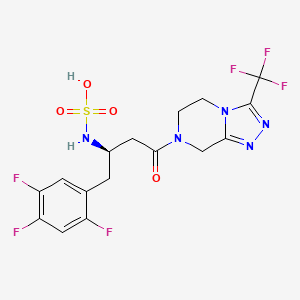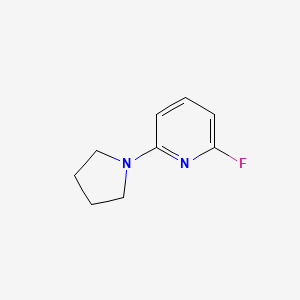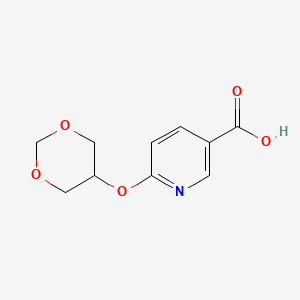
6-(1,3-Dioxan-5-yloxy)nicotinic acid
Overview
Scientific Research Applications
Vasorelaxation and Antioxidation Properties
Nicotinic acid derivatives, including those structurally related to 6-(1,3-Dioxan-5-yloxy)nicotinic acid, have been studied for their vasorelaxation and antioxidation properties. Thionicotinic acid analogs, for instance, exhibit dose-dependent vasorelaxation and notable antioxidant activities in both DPPH and superoxide dismutase assays. These findings highlight the potential therapeutic applications of such compounds in cardiovascular diseases due to their vasorelaxant and antioxidative activities. The detailed molecular modeling offers insights into the mechanisms underlying these activities, suggesting the derivatives' potential for further development as therapeutics (Prachayasittikul et al., 2010).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogs have been identified as potent inhibitors of carbonic anhydrase III (CAIII), a new pharmacological target for managing dyslipidemia and cancer progression. The binding of these analogs to CAIII, as evidenced by concentration-dependent vacancy peaks in size-exclusion chromatography, indicates their potential as therapeutic candidates for conditions associated with CAIII. The presence of a hydrophobic group with a hydrogen bond acceptor at position 6 of the pyridine ring enhances the inhibitory activity, suggesting a specific interaction with the enzyme's active site (Mohammad et al., 2017).
Herbicidal Activity
The herbicidal potential of nicotinic acid derivatives, including those structurally similar to 6-(1,3-Dioxan-5-yloxy)nicotinic acid, has been explored. N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited significant herbicidal activity against certain plant species, indicating their potential as novel herbicides. The structure-activity relationships derived from these studies could inform the development of new herbicidal compounds targeting monocotyledonous weeds (Yu et al., 2021).
Industrial Applications
Research into the industrial applications of nicotinic acid has revealed ecological methods for its production from commercially available raw materials. These methods aim to meet the needs of green chemistry by minimizing environmental impact. This research is particularly relevant for compounds structurally related to nicotinic acid, like 6-(1,3-Dioxan-5-yloxy)nicotinic acid, as it provides insights into sustainable production methods that could be applied to a wide range of nicotinic acid derivatives (Lisicki et al., 2022).
properties
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-9(11-3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHBHKUGURTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Dioxan-5-yloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



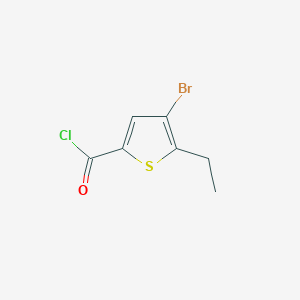
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)
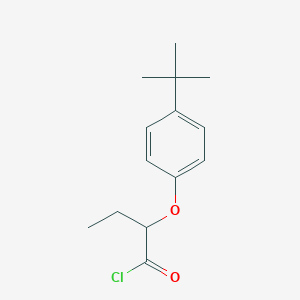
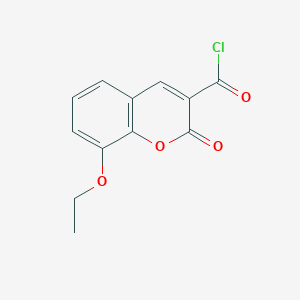
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
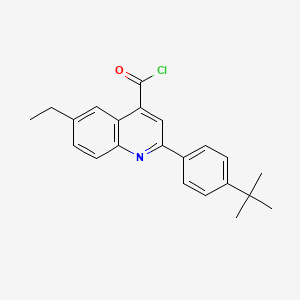
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
